Home > Products > Screening Compounds P128253 > N-(2,6-dioxopiperidin-3-yl)benzamide
N-(2,6-dioxopiperidin-3-yl)benzamide - 91393-02-1

N-(2,6-dioxopiperidin-3-yl)benzamide

Catalog Number: EVT-519631
CAS Number: 91393-02-1
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,6-Dioxo-3-piperidinyl)benzamide is a substituted benzamide compound. [] Substituted benzamides are a class of organic compounds characterized by a benzamide core structure with various substituents attached to the benzene ring and/or the amide nitrogen. [] These compounds are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. []

  • Reaction of benzoyl chloride with amines: This common method involves reacting a substituted benzoyl chloride with a suitable amine in the presence of a base. []
  • Amide coupling reactions: This approach utilizes coupling reagents to facilitate the formation of the amide bond between a substituted benzoic acid and an amine. []
Classification
  • IUPAC Name: N-(2,6-dioxopiperidin-3-yl)benzamide
  • Chemical Formula: C11_{11}H12_{12}N2_{2}O3_{3}
  • CAS Number: 2470280-43-2
  • Source: The compound is cataloged in databases such as PubChem and BenchChem, indicating its relevance in chemical research and development .
Synthesis Analysis

The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide can be achieved through several methodologies. A common synthetic route involves the formation of the piperidine ring followed by the coupling with a benzamide derivative.

Synthetic Routes

  1. Formation of 2,6-Dioxopiperidine:
    • The initial step often involves cyclization reactions where appropriate precursors undergo cyclization to form the 2,6-dioxopiperidine structure.
    • Common reagents include anhydrides or specific amines in suitable solvents like dichloromethane or tetrahydrofuran.
  2. Coupling Reaction:
    • The next step involves coupling the synthesized 2,6-dioxopiperidine with benzoyl chloride or a similar benzamide precursor.
    • Catalysts such as N,N'-dicyclohexylcarbodiimide are frequently employed to facilitate the reaction under controlled conditions (temperature and pH) to ensure high yields .

Reaction Conditions

  • Typical conditions involve heating under reflux in organic solvents with careful monitoring of reaction times to optimize yield and purity.
Molecular Structure Analysis

The molecular structure of N-(2,6-dioxopiperidin-3-yl)benzamide can be described as follows:

  • Core Structure: The compound features a piperidine ring with two carbonyl groups at positions 2 and 6, which contribute to its reactivity.
  • Substituents: The benzamide group is attached at position 3 of the piperidine ring.

Structural Data

  • InChI Key: InChI=1S/C11H12N2O3/c12-10(15)8-4-2-1-3-7(8)5-9(14)13(11(10)16)6/h1-4H,5H2,(H,12,15)(H,14,16)

This structural configuration allows for various interactions with biological targets, potentially influencing its pharmacological properties .

Chemical Reactions Analysis

N-(2,6-dioxopiperidin-3-yl)benzamide participates in several chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation and Reduction:
    • The compound can undergo oxidation reactions where the piperidine ring may be oxidized to form corresponding carboxylic acids.
    • Reduction reactions can utilize reagents like sodium borohydride to modify carbonyl functionalities.
  2. Substitution Reactions:
    • The presence of electrophilic sites allows for nucleophilic substitution reactions where various functional groups can be introduced onto the benzamide moiety.

Reaction Conditions

These reactions typically require controlled temperatures and specific pH levels to achieve desired outcomes efficiently .

Mechanism of Action

The mechanism of action for N-(2,6-dioxopiperidin-3-yl)benzamide is closely related to its interaction with biological targets:

  1. Binding Affinity: The compound's structure enables it to bind effectively to specific receptors or enzymes.
  2. Biological Pathways: Its potential applications in therapeutics suggest that it may modulate pathways involved in cell signaling or metabolic processes.

Research indicates that derivatives of this compound exhibit significant activity against various biological targets, including cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,6-dioxopiperidin-3-yl)benzamide play a crucial role in its applications:

Properties

  • Molecular Weight: Approximately 220.23 g/mol
  • Solubility: Soluble in common organic solvents such as ethanol and dichloromethane.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into the functional groups present:

  • IR Absorption Bands: Characteristic carbonyl stretching observed at approximately 1645–1680 cm1^{-1}.

These properties are essential for understanding its behavior in different environments and applications .

Applications

N-(2,6-dioxopiperidin-3-yl)benzamide has several potential applications across various fields:

  1. Pharmaceutical Development: Its structural features make it a candidate for drug development targeting diseases such as cancer or neurodegenerative disorders.
  2. Biological Research: The compound serves as a tool for studying biological pathways due to its ability to interact with specific enzymes or receptors.
  3. Material Science: Its unique properties may also lend themselves to applications in materials science, particularly in creating novel compounds with desired functionalities.
Introduction to N-(2,6-dioxopiperidin-3-yl)benzamide in Targeted Protein Degradation

Historical Context and Evolution of Cereblon (CRBN)-Modulating Agents

The discovery of CRBN as a biological target emerged unexpectedly from investigations into the teratogenic effects of thalidomide. Initial research revealed that thalidomide and its analogs (lenalidomide, pomalidomide) bound CRBN with high specificity, modulating its substrate specificity within the CRL4 complex. This seminal finding transformed CRBN from an obscure protein into a premier E3 ligase for targeted degradation. Early CRBN modulators primarily targeted neosubstrates such as IKZF1/3 in hematological malignancies, with molecular glues like lenalidomide demonstrating clinical efficacy in multiple myeloma and myelodysplastic syndromes. However, these molecules offered limited control over degradation specificity. The advent of PROTAC technology addressed this limitation by enabling rational design of bifunctional compounds where CRBN ligands could be linked to diverse target-binding warheads. The evolution accelerated with structural optimization of the glutarimide scaffold to improve CRBN binding affinity and physicochemical properties. N-(2,6-dioxopiperidin-3-yl)benzamide derivatives represent a key advancement in this trajectory, offering a synthetically tractable scaffold with optimal vector geometry for linker attachment. This progression is marked by continuous improvements in degradation efficiency, selectivity, and drug-like properties, as evidenced by compounds progressing through preclinical and clinical development [3] [4] [6]. The table below illustrates key stages in the evolution of CRBN-directed agents:

Table 1: Evolution of CRBN-Recruiting Ligands in Targeted Protein Degradation

GenerationRepresentative AgentsKey CharacteristicsDegradation TargetsLimitations/Advancements
First-Gen (Molecular Glues)Thalidomide, LenalidomideImmunomodulatory imide drugs (IMiDs), Basic glutarimideIKZF1/3, CK1α, SALL4Limited target scope, off-target effects
Second-Gen (PROTAC Ligands)Pomalidomide-based, Lenalidomide-based PROTACsOptimized linkers attached at N-4 positionBET proteins, AR, STAT3Improved selectivity, expanded target range
Optimized LigandsN-(2,6-dioxopiperidin-3-yl)benzamide derivativesBenzamide substitution, diverse linker geometriesBroad range (kinases, epigenetic regulators)Enhanced CRBN binding, favorable PK, reduced off-targets

Structural and Functional Relevance of the Glutarimide Pharmacophore

The glutarimide core (2,6-dioxopiperidine) constitutes the indispensable structural motif enabling high-affinity interaction with CRBN. Crystallographic analyses reveal that the cyclic imide engages in critical hydrogen-bonding interactions with key residues in CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400), while the adjacent piperidinone ring participates in hydrophobic contacts. N-(2,6-dioxopiperidin-3-yl)benzamide strategically exploits this binding mode—the glutarimide anchors the molecule within CRBN's binding cleft, while the benzamide moiety extends into solvent-accessible regions, providing an optimal site for linker conjugation without disrupting core binding interactions [3] [4]. The stereochemistry at the C3 position (typically R-configuration) proves critical for productive CRBN engagement, as this orientation optimally positions the benzamide's exit vector for linker attachment toward the target protein.

Structure-activity relationship (SAR) studies highlight the tolerance for benzamide substitution patterns, enabling modulation of physicochemical properties and ternary complex stability. Electron-withdrawing or donating groups on the phenyl ring can influence electron density distribution, potentially altering binding kinetics and linker conformation. Furthermore, the amide carbonyl serves as a hydrogen bond acceptor, potentially contributing to solubility and intermolecular interactions within the ternary complex. The molecule's compact size facilitates membrane permeability and oral bioavailability, addressing common challenges in PROTAC development. Compared to bulkier CRBN ligands like CC-220 (which features extended aromatic systems), N-(2,6-dioxopiperidin-3-yl)benzamide offers a favorable balance between binding affinity and molecular weight, crucial for maintaining drug-like properties in complex bifunctional degraders. The table below summarizes key structural features and their functional roles:

Table 2: Structural Features of N-(2,6-dioxopiperidin-3-yl)benzamide and Functional Contributions

Structural ElementChemical PropertiesRole in CRBN Binding & PROTAC Function
Glutarimide RingHydrogen bond donor/acceptor, planar conformationForms critical H-bonds with Trp380/386/400 in CRBN's hydrophobic pocket; anchors ligand
C3 StereocenterChiral center (typically R-configuration)Determines spatial orientation of benzamide exit vector; essential for productive ternary complex formation
Benzamide MoietyAromatic ring with amide linkageProvides site for linker attachment without steric clash; modulates electron density; influences solubility/permeability
Amide LinkageHydrogen bond acceptor (carbonyl)Potential for auxiliary interactions in ternary complex; impacts conformational flexibility
Substituents (R1-R5)Variable electronic/steric propertiesTune binding affinity, solubility, metabolic stability; optimize linker projection geometry

Role of N-(2,6-dioxopiperidin-3-yl)benzamide in CRBN-Mediated Ubiquitination Pathways

Within PROTAC architecture, N-(2,6-dioxopiperidin-3-yl)benzamide serves as the CRBN-recruiting module that orchestrates the assembly of a productive ternary complex—the essential intermediate enabling target ubiquitination. Upon cellular entry, the PROTAC molecule simultaneously engages the protein of interest (POI) via its warhead domain and CRBN via the glutarimide-benzamide ligand. This induced proximity brings the POI into spatial vicinity of the E3 ubiquitin ligase machinery, facilitating the transfer of ubiquitin molecules from E2 conjugating enzymes onto surface-exposed lysine residues of the target protein [1] [6]. The efficiency of this process hinges critically on the ternary complex stability and cooperative interactions between the POI, PROTAC, and CRBN, all influenced by the molecular characteristics of the CRBN ligand.

Research indicates that benzamide derivatives like N-(2,6-dioxopiperidin-3-yl)benzamide promote the formation of complexes with optimal geometry for ubiquitin transfer. Unlike bulkier ligands, its compact structure potentially minimizes steric hindrance, allowing greater flexibility in POI orientation. The resulting polyubiquitin chains (typically K48-linked) serve as a molecular "death tag," directing the marked protein to the 26S proteasome for processive degradation. Importantly, the catalytic nature of PROTACs enables sub-stoichiometric activity—a single PROTAC molecule can facilitate multiple rounds of degradation, offering potential pharmacological advantages over inhibitors. This mechanism is particularly effective for targeting proteins with scaffolding functions or those involved in protein-protein interactions where traditional inhibition proves insufficient. For instance, PROTACs utilizing this benzamide ligand have demonstrated efficacy against challenging targets including transcription factors, kinases, and epigenetic regulators across oncology, inflammatory, and metabolic diseases. The versatility of N-(2,6-dioxopiperidin-3-yl)benzamide as a CRBN recruiter underscores its central role in advancing the PROTAC field toward clinically viable therapeutics that exploit the cell's natural protein quality control machinery for therapeutic benefit [1] [3] [4].

Properties

CAS Number

91393-02-1

Product Name

N-(2,6-dioxopiperidin-3-yl)benzamide

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)benzamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17)

InChI Key

QDCDITVKCKBZTO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.